Home > Products > Screening Compounds P61927 > 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one - 61779-12-2

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

Catalog Number: EVT-15348196
CAS Number: 61779-12-2
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family. It is characterized by a quinazolinone core structure with a dichlorobenzyl amino substituent, which contributes to its unique properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The molecular formula for this compound is C14H12Cl2N2O, with a molecular weight of approximately 306.1 g/mol.

Synthesis Analysis

Methods

The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-chloroquinazolin-4(1H)-one and 3,4-dichlorobenzylamine.
  2. Reaction Conditions: The reaction is usually conducted in a solvent such as dimethylformamide (DMF) or pyridine, often in the presence of a base like potassium carbonate under reflux conditions.
  3. Purification: Post-reaction, the product is purified through recrystallization or column chromatography to achieve the desired purity and yield .

Technical Details

The procedure can be summarized as follows:

  • Combine 6-chloroquinazolin-4(1H)-one with 3,4-dichlorobenzylamine in DMF.
  • Heat the mixture under reflux for several hours.
  • After completion, cool the reaction mixture and precipitate the product by adding water or an appropriate solvent.
  • Filter and recrystallize the solid product to obtain pure 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C14H12Cl2N2O
  • Molecular Weight: 306.1 g/mol
  • CAS Number: 61741-40-0 .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolinones, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Acylation: The amino group can be acylated to form amides.
  3. Oxidation: Potential oxidation of the dichlorobenzyl group may lead to new derivatives.

Technical Details

These reactions are crucial for synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties. For instance, acylation reactions can be performed using acyl chlorides or anhydrides under basic conditions to yield various derivatives that retain or enhance pharmacological properties .

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in disease pathways.
  2. Interaction with Biological Targets: It potentially interacts with receptors or proteins relevant to its therapeutic effects.

Biological assays have indicated that quinazolinones exhibit diverse pharmacological activities through modulation of cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points have not been widely reported but can vary based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMF and DMSO but may have limited solubility in water.
  • Stability: Generally stable under normal conditions but should be stored away from light and moisture.

Relevant data includes:

  • Density: Approximately 1.5 g/cm³.
  • Boiling Point: Not specifically reported but expected to be high due to its complex structure .
Applications

Scientific Uses

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has potential applications in several fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and infectious diseases due to its biological activity.
  2. Pharmaceutical Research: Utilized in studies exploring structure-activity relationships to optimize therapeutic efficacy.
  3. Chemical Biology: Investigated for its role in modulating biological pathways and understanding disease mechanisms.
Introduction to Quinazolin-4(1H)-one Derivatives in Medicinal Chemistry

Quinazolin-4(1H)-one represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrimidin-4(3H)-one ring. This heterocyclic nucleus serves as the chemical foundation for over 200 natural alkaloids and numerous synthetic pharmaceuticals with diverse biological activities. The scaffold’s versatility arises from its capacity for strategic substitutions at the N1, N3, C2, and C6-C8 positions, enabling precise modulation of electronic properties, steric bulk, and binding interactions with biological targets. Quinazolinone derivatives have demonstrated significant therapeutic potential across multiple disease domains, including oncology, infectious diseases, and metabolic disorders, primarily through targeted inhibition of enzymes involved in pathological signaling cascades [1] [5]. The structural plasticity of the quinazolinone core allows it to mimic purine nucleotides, facilitating competitive binding at ATP sites in kinase domains—a property extensively exploited in targeted cancer therapies [8]. Within this chemical landscape, 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one emerges as a strategically optimized derivative designed to leverage both the inherent bioactivity of the quinazolinone scaffold and the pharmacophoric advantages conferred by its 3,4-dichlorobenzyl substitution.

Structural Significance of Quinazolinone Core in Targeted Therapies

The quinazolin-4(1H)-one core exhibits distinctive structural and electronic features that underpin its therapeutic utility:

  • Planar Configuration: The bicyclic system adopts a planar conformation, facilitating intercalation into protein binding pockets and π-π stacking interactions with aromatic residues in enzyme active sites. This molecular geometry is particularly advantageous for binding to the adenine region of ATP pockets in kinases [1] [9].

  • Hydrogen-Bonding Capability: The carbonyl oxygen at C4 and the adjacent N3 proton (in 4(3H)-one tautomer) serve as hydrogen bond acceptors and donors, respectively. This dual functionality enables critical interactions with kinase hinge regions, a feature prominently utilized in EGFR inhibitors like erlotinib and gefitinib [7] [9].

  • Modifiable Positions: Strategic substitutions at C2 and N3 significantly influence target selectivity and potency. The C2 position often accommodates aniline-like substituents that extend into hydrophobic pockets in targets like EGFR and CDK5. Meanwhile, N3 alkylation modulates solubility and membrane permeability [6] [10].

  • Tautomeric Flexibility: The lactam-lactim tautomerism (4(3H)-one ⇌ 4-hydroxyquinazoline) enables adaptive binding to diverse enzymatic environments, while substitutions can lock preferential tautomeric states to optimize binding [1].

Table 1: Biological Activities of Select Substituted Quinazolinones

C2 SubstituentN3 SubstituentBiological TargetIC₅₀/Activity RangeKey Interactions
Anilino (Erlotinib)-EGFR2-20 nMH-bonds with Met793, Leu796 (hinge region)
3,4-Dichlorobenzylamino*HKinases (Projected)PendingHydrophobic pocket occupancy (Projected)
BenzylthioBenzylMET Kinase36 µM (8c)Hydrophobic cleft occupancy [6]
AcrylaminoHFungal CYP51MIC: 2-16 µg/mLH-bonding with heme propionate [5]
HydrazideBenzylCDK2/HER20.14-0.84 µMATP-competitive inhibition [7]

*Compound of interest: 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

Role of 3,4-Dichlorobenzyl Substitution in Pharmacophore Optimization

The 3,4-dichlorobenzylamino moiety at C2 confers specific physicochemical and steric properties that enhance target engagement:

  • Enhanced Hydrophobicity: The dichloro-substituted benzyl group increases lipophilicity (ClogP ≈ 3.5-4.0), promoting favorable partitioning into hydrophobic enzyme sub-pockets. This mirrors optimized substitutions in kinase inhibitors like lapatinib, where chloro substituents enhance membrane penetration and access to intracellular targets [3] [10].

  • Electron-Withdrawing Effects: Chlorine atoms induce a strong electron-withdrawing effect on the benzyl ring, polarizing the C-NH bond at C2 and strengthening hydrogen-bond-donating capacity to catalytic residues. This electronic modulation is critical for improving binding affinity relative to unsubstituted benzyl analogs [3].

  • Steric Complementarity: The 3,4-disubstitution pattern positions chlorine atoms ortho to each other, creating a distinctive steric profile that selectively fits asymmetric hydrophobic clefts in kinases like MET or EGFR. Molecular modeling suggests this group may occupy the "gatekeeper" adjacent hydrophobic pocket in MET kinase, analogous to cabozantinib’s difluoroaniline group [6] [9].

  • Resistance Mitigation: Bulky substitutions at C2 may circumvent steric hindrance from mutant kinases (e.g., EGFR T790M) by accessing alternative binding modes. Chlorine’s ortho positioning could disrupt water-mediated hydrogen-bonding networks exploited by mutant isoforms [9].

Empirical structure-activity relationship (SAR) studies consistently demonstrate that halogenation at the benzyl ring enhances bioactivity. For instance, 6,8-diiodo-3-benzylquinazolin-4(3H)-ones exhibit 3-5 fold greater antibacterial potency than unsubstituted derivatives due to optimized hydrophobic contact with bacterial enzymes [3]. Similarly, in MET kinase inhibitors, para-substituted benzyl triazoles confer superior activity versus meta-substituted analogs, underscoring the positional sensitivity of halogen placement [6].

Historical Evolution of Quinazoline-Based Kinase Inhibitors

The therapeutic journey of quinazoline derivatives spans over five decades of iterative pharmacophore refinement:

  • First Generation (Reversible ATP-Competitive Inhibitors): Developed in the 1990s, gefitinib and erlotinib featured 4-anilinoquinazolines as reversible EGFR inhibitors. Though effective against activating mutations (exon 19 del/L858R), susceptibility to T790M gatekeeper mutations limited clinical utility [9].

  • Second Generation (Covalent Irreversible Inhibitors): Afatinib (2013) incorporated a Michael acceptor at the C6 position (acrylamide group), enabling covalent binding to Cys797 in EGFR. This enhanced potency against resistant mutants but increased wild-type EGFR toxicity due to reduced selectivity [9].

  • Third Generation (Mutant-Selective Covalent Inhibitors): Osimertinib (2015) combined C2 aniline substitutions (methylindole) with pyrimidine core modification for mutant EGFR selectivity. Its unique binding mode avoids steric clash with T790M while exploiting Cys797 covalent attachment [9].

  • Dual/Triple-Targeted Hybrids: Recent innovations incorporate quinazolinone scaffolds into multi-target inhibitors. Examples include quinazoline-1,2,3-triazole hybrids inhibiting MET/PDGFRA [6] and quinazolin-4-one/cyanopyridone hybrids targeting EGFR/BRAFV600E [10]. These leverage the quinazolinone core’s adaptability to address resistance via polypharmacology.

Table 2: Generational Development of Quinazoline Kinase Inhibitors

GenerationRepresentative DrugCore StructureKey SubstitutionsTarget SpecificityClinical Limitation
1st (2000s)GefitinibQuinazolineC6-Morpholino; C7-MethoxyEGFR sensitizing mutantsT790M resistance
2nd (2010s)AfatinibQuinazolineC6-AcrylamidePan-ErbBWild-type EGFR toxicity
3rd (2010s)OsimertinibPyrimidineC2-MethylindoleEGFR T790M/C797SC797S resistance
EmergingMET/EGFR hybridsQuinazolin-4(3H)-oneC2-(3,4-Dichlorobenzyl)*MET/EGFR/PDGFRA (Projected)Under investigation

*Structural motif featured in 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

The structural trajectory reveals a consistent strategy: augmenting the core with sterically demanding, hydrophobic C2 substituents to counteract mutation-induced steric hindrance. The 3,4-dichlorobenzyl group in the subject compound represents a contemporary embodiment of this strategy, potentially conferring activity against mutationally resistant kinases while maintaining selectivity through optimized steric occupancy of hydrophobic regions [6] [9] [10].

Properties

CAS Number

61779-12-2

Product Name

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21)

InChI Key

BDIFRMWZRPXXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.